molecular formula C18H20N4O4S B1233653 4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide

4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide

Cat. No. B1233653
M. Wt: 388.4 g/mol
InChI Key: PMZBGUZHBSTEOQ-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide is a member of tetralins.

Scientific Research Applications

NMR Spectroscopy in Characterizing Azo-Hydrazo Tautomerism

A study by Lyčka (2017) explored the characterization of compounds similar to 4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide using NMR spectroscopy. This study highlighted the utility of NMR in analyzing azo-hydrazo tautomerism, demonstrating its significance in chemical characterization.

Tautomerism and UV-VIS Spectroscopy

The role of tautomerism in the UV-VIS spectra of similar arylhydrazones was investigated by Kuźnik et al. (2012). This research provides insights into how such compounds behave under different conditions, which is essential for understanding their potential applications in scientific research.

Antibacterial and Anti-Enzymatic Potential

A study by Abbasi et al. (2015) focused on derivatives of naphthalene-based compounds, revealing their potent antibacterial properties and moderate enzyme inhibition capabilities. This suggests potential applications in developing new antibacterial agents.

Potential as Anticancer Agents

Research by Shabbir et al. (2015) on nitroaromatics, which include structures similar to this compound, showed significant antitumor activity. This indicates potential applications in cancer research and drug development.

Substitution Reactions in Synthetic Chemistry

A study by Novi et al. (1983) explored the substitution reactions involving similar naphthalene derivatives, providing valuable information for synthetic chemistry applications, particularly in the development of novel compounds with specific properties.

Bacterial Biofilm Inhibition and Cytotoxicity

Abbasi et al. (2020) conducted research on N-alkyl/aralkyl derivatives, including structures akin to the compound , and found them to have biofilm inhibitory action against certain bacterial strains. This research, detailed in their publication here, could be relevant for developing new antibacterial strategies.

properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C18H20N4O4S/c1-11-8-12(2)14-4-3-5-16(15(14)9-11)20-21-17-7-6-13(27(19,25)26)10-18(17)22(23)24/h6-10,21H,3-5H2,1-2H3,(H2,19,25,26)/b20-16+

InChI Key

PMZBGUZHBSTEOQ-CAPFRKAQSA-N

Isomeric SMILES

CC1=CC(=C2CCC/C(=N\NC3=C(C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-])/C2=C1)C

SMILES

CC1=CC(=C2CCCC(=NNC3=C(C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-])C2=C1)C

Canonical SMILES

CC1=CC(=C2CCCC(=NNC3=C(C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-])C2=C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide
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4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide
Reactant of Route 3
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4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide
Reactant of Route 4
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4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide
Reactant of Route 5
4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide
Reactant of Route 6
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4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide

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